![molecular formula C11H7ClN4O2 B021272 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one CAS No. 43200-81-3](/img/structure/B21272.png)
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one
Overview
Description
Chemical Identity and Structural Features 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS: 43200-81-3) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₇ClN₄O₂ and a molecular weight of 262.65 g/mol . Its structure combines a pyrrolopyrazinone core substituted with a hydroxyl group at position 7 and a 5-chloro-2-pyridyl moiety at position 4. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
Applications and Roles This compound is primarily recognized as eszopiclone impurity B (or zopiclone impurity B), a photodegradation product of the sedative-hypnotic drug eszopiclone . Beyond its role as a pharmaceutical impurity, it serves as:
- A ligand in coordination chemistry due to its electron-rich pyridine and pyrrolopyrazinone moieties .
- A catalyst in organic synthesis, particularly for heterocyclic compounds .
- A reagent for metal ion detection in analytical chemistry .
Physical and Chemical Properties
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and diketones.
Introduction of the Chloropyridyl Group: The chloropyridyl group can be introduced via nucleophilic substitution reactions using 5-chloro-2-pyridine as a starting material.
Hydroxylation: The hydroxyl group at the 7-position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes depending on the specific conditions.
Reduction Products: Dehydroxylated derivatives or reduced nitrogen-containing compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized as an intermediate in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent used for treating insomnia. Research indicates that it plays a crucial role in developing new formulations aimed at improving sleep quality without the significant side effects associated with traditional benzodiazepines .
Pharmacological Studies
Studies have shown that this compound interacts with GABA_A receptors, which are critical for mediating the effects of neurotransmitters in the brain. Its pharmacokinetic profile has been extensively studied to assess its effectiveness and safety as a sedative agent. The compound's unique structure allows it to exhibit both rapid absorption and moderate half-life, making it effective for short-term insomnia treatment .
Analytical Chemistry
In analytical chemistry, 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one serves as a reference standard for developing detection methods for Zopiclone and similar compounds. Its distinct structural features enable researchers to utilize it in various detection assays, enhancing the accuracy of pharmacological studies .
Toxicological Research
Toxicological studies have been conducted to evaluate the metabolic pathways of this compound in the liver, including oxidation and demethylation processes that lead to inactive metabolites. Understanding these pathways is vital for assessing the safety profile of Zopiclone derivatives and their potential toxic effects on human health .
Case Studies
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyridyl group and the hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Derivatives
Table 1: Key Structural Analogs of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one
Physicochemical and Functional Differences
Hydroxyl Group Impact
The hydroxyl group in the current compound distinguishes it from Zopiclone Impurity C (CAS: 148891-53-6), which lacks this functional group. This difference:
- Enhances hydrogen-bonding capacity , improving solubility in polar solvents .
- Increases reactivity in cyclization and oxidation reactions .
Pharmacological Activity
- Current Compound : Lacks intrinsic therapeutic activity; primarily a degradation product .
- Zopiclone : The parent drug acts as a GABA receptor agonist, inducing sedation .
- Dextrorotatory Isomer : Exhibits higher potency and reduced side effects compared to the racemic mixture .
Table 3: Stability and Hazard Comparison
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one be validated in synthetic batches?
- Methodology : Combine high-performance liquid chromatography (HPLC) with UV detection for impurity profiling (e.g., Zopiclone Impurity B, CAS 43200-81-3) and mass spectrometry (MS) for molecular weight confirmation (C11H7ClN4O2, MW 262.65) . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional groups, particularly the hydroxy and pyridyl moieties .
Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?
- Data :
- Melting Point : 240.5–241.5°C .
- Solubility : Sparingly soluble in water but soluble in polar aprotic solvents (e.g., dimethylformamide) .
- Stability : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Q. How is this compound utilized as a synthetic intermediate in pharmaceutical research?
- Role : It serves as a precursor for Zopiclone (CAS 43200-80-2), a hypnotic drug, via esterification with 4-methylpiperazine-1-carboxylic acid .
- Methodology : Optimize reaction conditions (e.g., coupling agents, catalysts) to minimize byproducts like 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 148891-53-6) .
Advanced Research Questions
Q. What strategies are effective in resolving stereochemical ambiguities during synthesis?
- Challenge : The compound’s 7-hydroxy group introduces a stereocenter, requiring enantiomeric separation for pharmacological studies .
- Methodology :
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak®) with polar organic mobile phases .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms absolute configuration .
Q. How can impurities like Zopiclone Impurity B (CAS 43200-81-3) be quantified and controlled in drug formulations?
- Analytical Workflow :
- HPLC-MS/MS : Quantify impurities at ppm levels using a C18 column (mobile phase: ammonium acetate/acetonitrile gradient) .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
Q. What patent disputes arise from enantiomer-specific claims involving this compound?
- Case Study : Patents covering the dextrorotatory isomer of Zopiclone (e.g., “essentially free of the levorotatory isomer”) hinge on non-obviousness of impurity effects .
- Methodology : Conduct comparative pharmacokinetic studies (e.g., bioavailability, protein binding ~52–59%) to establish clinical superiority of enantiopure forms .
Q. How does structural modification of the pyrrolo-pyrazine core influence bioactivity?
- Design Approach :
Properties
IUPAC Name |
6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5,10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXOEKDNNWZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C(C3=NC=CN=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866117 | |
Record name | 6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43200-81-3 | |
Record name | 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RP-29307 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RP-29307 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68396623QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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